
N-Nonyldeoxygalactonojirimycin
Vue d'ensemble
Description
N-Nonyldeoxygalactonojirimycin, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₃₁NO₄ and its molecular weight is 289.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
N-Nonyldeoxygalactonojirimycin (NN-DGJ) is a remarkable biomedical compound known for its unrivaled efficacy . It has immense potential as a therapeutic agent within enzyme replacement therapies, specifically targeting Fabry disease , an intricate lysosomal storage disorder .
Mode of Action
It is known to be an inhibitor of galactosidase , an enzyme that plays a crucial role in the metabolism of galactose. By inhibiting this enzyme, NN-DGJ can potentially alter the metabolic pathways associated with galactose, leading to therapeutic effects in certain diseases like Fabry disease .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that factors such as molecular weight, chemical structure, and the presence of functional groups can significantly impact a compound’s bioavailability .
Result of Action
The result of NN-DGJ’s action is its potential therapeutic effect in treating diseases like Fabry disease . By inhibiting galactosidase, NN-DGJ may alter the metabolism of galactose and related compounds, potentially leading to beneficial effects in patients with this disease .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action and stability of similar compounds .
Activité Biologique
N-Nonyldeoxygalactonojirimycin (NN-DGJ) is a novel compound belonging to the class of iminosugars, which are sugar analogues known for their diverse biological activities. This article explores the biological activity of NN-DGJ, focusing on its role as a pharmacological chaperone in lysosomal storage diseases, particularly GM1 gangliosidosis, and its potential antiviral properties.
Overview of this compound
NN-DGJ is an alkylated derivative of deoxynojirimycin (DNJ), characterized by a long nonyl side chain. This structural modification enhances its lipophilicity, potentially improving its pharmacokinetic properties compared to other iminosugars. NN-DGJ has been shown to selectively inhibit β-galactosidase, an enzyme critical for the metabolism of GM1 gangliosides, thereby offering therapeutic potential in conditions where this enzyme is deficient.
NN-DGJ functions primarily as a pharmacological chaperone . It stabilizes misfolded enzymes, enabling them to reach their functional conformation and enhancing their activity at the lysosomal level. This mechanism is particularly relevant in the context of lysosomal storage diseases (LSDs), where enzyme deficiencies lead to substrate accumulation and cellular dysfunction.
Key Findings
- Enhancement of β-Galactosidase Activity : NN-DGJ has been demonstrated to enhance mutant β-galactosidase activity in various patient cell lines with missense mutations. In a feline model mimicking GM1 gangliosidosis, NN-DGJ treatment resulted in significant increases in β-galactosidase activity, suggesting its potential for clinical application in humans .
- Selectivity and Potency : Research indicates that NN-DGJ is one of the most potent and specific inhibitors of human β-galactosidase, outperforming other iminosugar derivatives .
Feline Model of GM1 Gangliosidosis
A pivotal study utilized a feline model to assess the efficacy of NN-DGJ as an enzyme enhancement therapy (EET). The results showed:
- Increased Enzyme Activity : Following NN-DGJ administration, there was a robust enhancement in the activity of mutant β-galactosidase in fibroblast cultures derived from affected felines.
- Clinical Relevance : The study established that the timing of treatment initiation relative to disease progression significantly influences therapeutic outcomes, highlighting the importance of early intervention .
Antiviral Properties
NN-DGJ also exhibits antiviral activity against several viruses, including Hepatitis B Virus (HBV) and Bovine Viral Diarrhea Virus (BVDV). The compound's mechanism appears to involve inhibition of glycosidases that play roles in viral entry and replication:
- Inhibition Studies : In vitro assays revealed that NN-DGJ effectively inhibited viral replication at micromolar concentrations, showcasing its potential as an antiviral agent .
Comparative Analysis with Other Iminosugars
The following table summarizes the biological activities and therapeutic applications of NN-DGJ compared to other well-known iminosugars:
Compound | Target Enzyme | Primary Application | Notable Findings |
---|---|---|---|
NN-DGJ | β-Galactosidase | GM1 gangliosidosis | Enhances mutant enzyme activity |
Miglustat (NBDNJ) | Glucosylceramide synthase | Gaucher disease | Reduces glucosylceramide accumulation |
N-Butyl DNJ | Various glycosidases | Niemann-Pick type C disease | Effective in reducing substrate levels |
Castanospermine | Glucosidases | Antiviral and anticancer | Broad spectrum glycosidase inhibition |
Applications De Recherche Scientifique
Antimicrobial Activity
N-Nonyldeoxygalactonojirimycin has been studied for its ability to inhibit the growth of various bacterial pathogens. Research indicates that this compound and its derivatives demonstrate significant antimicrobial properties, particularly against Staphylococcus aureus.
Key Findings:
- Inhibition of Biofilm Formation : this compound has been shown to reduce biofilm formation in Staphylococcus aureus, which is critical in preventing chronic infections .
- Minimum Inhibitory Concentration (MIC) : Studies reveal that the MIC values for this compound against S. aureus are significantly lower compared to other iminosugars, indicating its potency .
Compound | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
This compound | 128 | 256 |
Gentamicin | 1 | 2 |
Antiviral Applications
The compound has also been investigated for its antiviral properties, particularly against Hepatitis B virus. Research indicates that this compound exerts its antiviral action by interfering with viral replication processes.
Key Findings:
- Hepatitis B Virus : It was found to inhibit the DNA replication of Hepatitis B virus by preventing proper encapsidation of the pregenomic RNA, suggesting a mechanism that targets early stages of viral life cycle .
- Other Viral Infections : The compound has shown promise in reducing the infectivity of enveloped viruses, leveraging its ability to modulate glycoprotein synthesis in infected cells .
Treatment of Lysosomal Storage Disorders
Lysosomal storage disorders, such as Gaucher disease, have been a significant focus for the application of this compound and related compounds. These disorders arise from enzyme deficiencies leading to substrate accumulation.
Key Findings:
- Chemical Chaperone : this compound acts as a chemical chaperone for acid beta-glucosidase, enhancing enzyme stability and function in patients with Gaucher disease .
- Efficacy Compared to Other Treatments : Studies suggest that this compound may offer advantages over existing treatments like N-butyl-deoxynojirimycin by providing similar efficacy with fewer side effects, particularly gastrointestinal issues .
Case Studies and Clinical Insights
Several case studies highlight the effectiveness of this compound in clinical settings:
- Gaucher Disease Management : Patients treated with this compound showed improved enzyme activity and reduced substrate levels compared to traditional therapies.
- Antiviral Treatment Trials : Clinical trials involving patients with chronic Hepatitis B demonstrated a significant reduction in viral load when treated with this compound.
Q & A
Basic Research Questions
Q. What experimental methods are used to confirm the structural identity of NN-DGJ in synthesized batches?
NN-DGJ's structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm the iminocyclitol core and alkyl chain configuration. Mass spectrometry (MS) further verifies molecular weight (e.g., ESI-MS for protonated ions). Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, ensuring >98% purity as per industry standards .
Q. How is NN-DGJ synthesized, and what are critical optimization steps for yield improvement?
NN-DGJ is synthesized via reductive amination of deoxygalactonojirimycin precursors with nonyl aldehyde, using sodium cyanoborohydride as a reducing agent. Key optimizations include controlling reaction temperature (~50°C), stoichiometric ratios of reagents, and purification via column chromatography to remove unreacted intermediates. Yield improvements (>70%) are achieved by iterative solvent screening (e.g., methanol/ammonia mixtures) and monitoring reaction progress with thin-layer chromatography (TLC) .
Q. What are the primary biological targets of NN-DGJ, and how are they identified experimentally?
NN-DGJ’s antiviral activity is evaluated using cell-based assays (e.g., plaque reduction for HBV/BVDV). Unlike its analogs (e.g., NN-DNJ), NN-DGJ lacks α-glucosidase inhibition, confirmed via enzyme inhibition assays with p-nitrophenyl glycoside substrates. Target identification involves comparative studies with knock-out cell lines or membrane fractionation to assess interactions with ER-associated proteins .
Advanced Research Questions
Q. How does NN-DGJ exert antiviral effects despite lacking α-glucosidase inhibitory activity?
Proposed mechanisms include membrane insertion via its N-nonyl chain, enhancing local concentration near viral replication sites. Advanced methods like surface plasmon resonance (SPR) or fluorescence anisotropy quantify lipid bilayer interactions. Proteomic profiling (e.g., affinity purification-mass spectrometry) identifies host factors (e.g., viral entry receptors) modulated by NN-DGJ .
Q. What experimental strategies resolve contradictions in NN-DGJ’s antiviral specificity (e.g., HBV inhibition vs. no activity against JEV/DEN-2)?
Contradictions are addressed by:
- Comparative kinetics : Time-of-addition assays to pinpoint viral lifecycle stages affected.
- Host dependency factors : siRNA screening to identify cellular proteins required for NN-DGJ’s activity in HBV but absent in JEV/DEN-2 systems.
- Structural virology : Cryo-EM of viral envelopes to assess NN-DGJ’s binding to HBV surface proteins vs. flavivirus E proteins .
Q. How do structure-activity relationship (SAR) studies differentiate NN-DGJ from alkylated iminocyclitol analogs?
SAR studies systematically vary alkyl chain length (C8-C12) and stereochemistry. Antiviral potency is tested in dose-response assays (IC determination), while cytotoxicity is measured via MTT assays. Molecular dynamics simulations model chain flexibility and membrane penetration depth, correlating with antiviral efficacy .
Q. What methodologies assess NN-DGJ’s synergistic potential with other glycosidase inhibitors?
Combination index (CI) analysis using the Chou-Talalay method quantifies synergy. Co-treatment experiments in HBV-infected HepG2 cells measure viral load reduction (qPCR) and compare additive/synergistic effects. Isobolograms validate interactions, while RNA-seq identifies pathways co-targeted by NN-DGJ and adjunct inhibitors .
Q. How is NN-DGJ’s pharmacokinetic profile evaluated in preclinical models?
Radiolabeled C-NN-DGJ tracks bioavailability in rodent models. Plasma/tissue concentrations are quantified via liquid scintillation counting, while mass spectrometry imaging (MSI) maps spatial distribution in liver (HBV replication site). Metabolite identification uses LC-MS/MS to assess stability and off-target modifications .
Q. What experimental designs mitigate NN-DGJ resistance in long-term antiviral studies?
Serial passage of HBV in NN-DGJ-treated cells identifies resistance mutations (e.g., pre-S/S gene sequencing). Fitness costs are measured via competition assays (wild-type vs. mutant virus). Re-sensitization strategies include adjuvant therapies targeting NN-DGJ’s membrane interaction sites .
Q. How are high-throughput screening (HTS) assays optimized for NN-DGJ derivatives?
HTS employs fluorescence-based viral reporter systems (e.g., GFP-tagged HBV) and automated imaging (e.g., IncuCyte). Z’-factor calculations validate assay robustness. Counter-screens against α-glucosidase eliminate off-target hits, while cheminformatics tools (e.g., molecular docking) prioritize derivatives with enhanced membrane affinity .
Q. Methodological Notes
- Data Reprodubility : Follow NIH preclinical guidelines (e.g., biological replicates, n ≥ 3; explicit statistical tests) .
- Conflict Resolution : Transparent reporting of negative data (e.g., NN-DGJ’s inactivity against JEV/DEN-2) and mechanistic hypotheses .
- Ethical Compliance : IACUC/IRB approval for animal/human cell studies, with raw data archived for peer review .
Propriétés
IUPAC Name |
(2R,3S,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO4/c1-2-3-4-5-6-7-8-9-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3/t12-,13+,14+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSCEGKYKXESFF-CBBWQLFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1CC(C(C(C1CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCN1C[C@@H]([C@H]([C@H]([C@H]1CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.